molecular formula C10H10Cl3N3 B8037564 [4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride

[4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride

Cat. No.: B8037564
M. Wt: 278.6 g/mol
InChI Key: QEYNXHDXSCVFSS-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number [4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride is a chemical entity with specific structural and functional properties. This compound is utilized in various scientific and industrial applications due to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and specific to the manufacturing process. general synthetic methods for similar compounds typically involve multi-step organic synthesis, including the formation of key intermediates and their subsequent transformation into the desired product.

Industrial Production Methods

Industrial production of this compound is carried out in specialized chemical manufacturing facilities. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the consistency and purity of the final product. The production methods are designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives with distinct chemical and physical properties.

Scientific Research Applications

[4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Employed in biochemical assays and studies to investigate biological processes and pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialized chemicals, materials, and products.

Mechanism of Action

The mechanism of action of [4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

[4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3.ClH/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H3,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNXHDXSCVFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[NH3+])C2=C(C=C(C=C2)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[NH3+])C2=C(C=C(C=C2)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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